1-Ethyl-4-(phenylsulfonyl)piperazine
Overview
Description
1-Ethyl-4-(phenylsulfonyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The phenylsulfonyl group attached to the piperazine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Ethyl-4-(phenylsulfonyl)piperazine involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines, leading to the formation of piperazine derivatives.
Industrial production methods often involve the use of commercially available reagents and catalysts to streamline the synthesis process and ensure high yields.
Chemical Reactions Analysis
1-Ethyl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperazines.
Scientific Research Applications
1-Ethyl-4-(phenylsulfonyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(phenylsulfonyl)piperazine involves its interaction with molecular targets and pathways. The phenylsulfonyl group enhances its binding affinity to specific enzymes and receptors, leading to inhibition or activation of biochemical pathways . The compound can act as an enzyme inhibitor, receptor modulator, or signaling molecule, depending on its structural modifications and the target system .
Comparison with Similar Compounds
1-Ethyl-4-(phenylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-Phenyl-4-(phenylsulfonyl)piperazine: This compound has a similar structure but lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1-Methyl-4-(phenylsulfonyl)piperazine: The presence of a methyl group instead of an ethyl group can influence its pharmacokinetic properties and binding affinity.
1-Benzyl-4-(phenylsulfonyl)piperazine: The benzyl group provides additional steric hindrance, which can affect its interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-ethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-13-8-10-14(11-9-13)17(15,16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINWAPGPEFSGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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